molecular formula C13H18O B14470695 4-(Hept-1-EN-1-YL)phenol CAS No. 70139-37-6

4-(Hept-1-EN-1-YL)phenol

Cat. No.: B14470695
CAS No.: 70139-37-6
M. Wt: 190.28 g/mol
InChI Key: DRAVTYHHOIJUOB-UHFFFAOYSA-N
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Description

4-(Hept-1-EN-1-YL)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a heptenyl group attached to the fourth carbon of the phenol ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hept-1-EN-1-YL)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide as the starting material, which undergoes substitution with a nucleophile under specific conditions . Another method involves the Ullmann reaction, where p-bromoanisole and imidazole are used as raw materials, and the reaction is carried out under the conditions of a catalyst, alkali, and a reaction solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hept-1-EN-1-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexanols and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

4-(Hept-1-EN-1-YL)phenol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Hept-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the phenol ring can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the heptenyl group may interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hept-1-EN-1-YL)phenol is unique due to the presence of the unsaturated heptenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

70139-37-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-hept-1-enylphenol

InChI

InChI=1S/C13H18O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h6-11,14H,2-5H2,1H3

InChI Key

DRAVTYHHOIJUOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC1=CC=C(C=C1)O

Origin of Product

United States

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